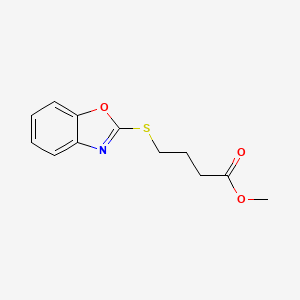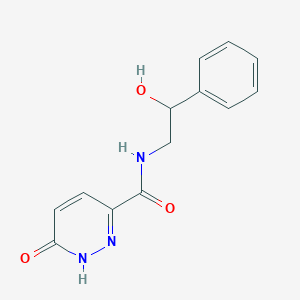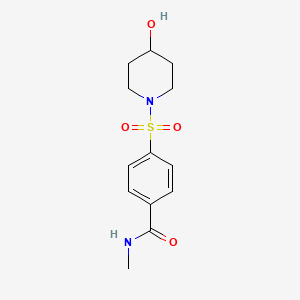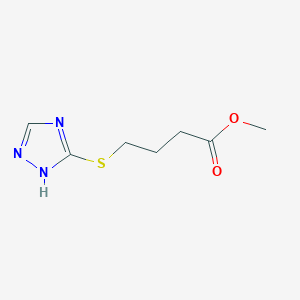
Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate, also known as MBBS, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, such as acetylcholinesterase and beta-secretase, which are involved in the development of Alzheimer's disease. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the reduction of amyloid beta peptide aggregation, and the induction of apoptosis in cancer cells. It has also been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate in lab experiments is its high sensitivity and selectivity as a fluorescent probe for thiols. However, its low solubility in water can limit its application in aqueous environments. Additionally, its potential toxicity and lack of in vivo studies can pose limitations to its use in biological systems.
Direcciones Futuras
There are several future directions for the study of Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate, including its optimization as a fluorescent probe for thiols, its modification for increased solubility in aqueous environments, and its in vivo evaluation for its potential use as an anti-cancer and anti-Alzheimer's disease agent. Furthermore, its potential as a drug delivery system and as a scaffold for the development of new compounds should also be explored.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications, including its use as a fluorescent probe for thiols and as a potential anti-cancer and anti-Alzheimer's disease agent. However, further studies are required to fully understand its mechanism of action and to evaluate its potential toxicity and in vivo efficacy. The future directions for the study of this compound are vast, and its potential applications in various fields make it an exciting area of research.
Métodos De Síntesis
The synthesis of Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate involves the condensation of 2-amino-5-methylbenzenesulfanyl chloride with ethyl 4-bromobutanoate, followed by cyclization and methylation. The yield of the final product is around 60%, and the purity can be increased by recrystallization.
Aplicaciones Científicas De Investigación
Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate has been found to have various scientific research applications, including its use as a fluorescent probe for the detection of thiols and as a potential anti-cancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides.
Propiedades
IUPAC Name |
methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-15-11(14)7-4-8-17-12-13-9-5-2-3-6-10(9)16-12/h2-3,5-6H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJGEUXLIYUICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCSC1=NC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)
![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)
![2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)




![Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B7541510.png)
